molecular formula C20H30N2O4S2 B2436338 (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1421522-94-2

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No. B2436338
CAS RN: 1421522-94-2
M. Wt: 426.59
InChI Key: HCJMVALYKHCLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C20H30N2O4S2 and its molecular weight is 426.59. The purity is usually 95%.
BenchChem offers high-quality (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

Compounds structurally related to the one have been explored for their role as selective estrogen receptor modulators (SERMs). These compounds demonstrate estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterine tissues. This dual functionality suggests potential applications in treating conditions like osteoporosis and certain forms of cancer (A. Palkowitz et al., 1997).

Antimicrobial Activity

Another area of research involves the synthesis of piperidin-4-yl)methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities. Studies have identified compounds within this class that exhibit significant antimicrobial properties against a range of pathogenic bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Imaging Vesicular Acetylcholine Transporter

Research has also been conducted on sulfur-containing analogues for imaging the vesicular acetylcholine transporter (VAChT) in the brain. These studies aim at developing novel radiotracers for diagnosing and monitoring neurological conditions. Compounds with high binding affinities and selectivity for VAChT over other receptors have been synthesized and assessed, demonstrating their potential for use in positron emission tomography (PET) imaging of neurological diseases (Zonghua Luo et al., 2018).

Structural and Synthetic Studies

Further research includes detailed structural analysis and synthetic methodologies for related compounds. These studies not only provide insight into the molecular configurations and crystal structures but also offer valuable information on synthetic routes and chemical properties. For instance, the synthesis and crystal structure analysis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveal the conformation of the piperidine ring and the geometry around the sulfur atom, contributing to the understanding of such compounds' chemical behavior (H. R. Girish et al., 2008).

properties

IUPAC Name

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S2/c1-26-18-3-5-19(6-4-18)27-15-16-7-11-21(12-8-16)20(23)17-9-13-22(14-10-17)28(2,24)25/h3-6,16-17H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJMVALYKHCLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.